molecular formula C7H9Br2NO B2363815 2-(Bromomethyl)-4-methoxypyridine hydrobromide CAS No. 2252479-81-3

2-(Bromomethyl)-4-methoxypyridine hydrobromide

Cat. No.: B2363815
CAS No.: 2252479-81-3
M. Wt: 282.963
InChI Key: FXBCWRAKJMFRIO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxypyridine hydrobromide (CAS 2252479-81-3) is a high-purity chemical intermediate essential for advanced synthetic chemistry. Its molecular structure, featuring a reactive bromomethyl group on a 4-methoxypyridine scaffold, makes it a versatile building block for constructing nitrogen-containing heterocycles . This compound is particularly valuable in pharmaceutical research for the development of novel active molecules, as pyridine derivatives are prevalent in many top-selling drugs and exhibit a wide range of biological activities . The reactivity of the bromomethyl group allows for efficient functionalization through various cross-coupling and substitution reactions, enabling the synthesis of complex molecular architectures . Researchers utilize this reagent in catalytic systems, such as Ru(II)-mediated transformations, for the synthesis of heteroarylated 2-pyridones, which are important scaffolds in medicinal and materials chemistry . With a molecular formula of C7H9Br2NO and a molecular weight of 282.96 g/mol, it requires strict storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)-4-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCWRAKJMFRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromomethylation Method

Procedure :

  • Reaction Setup :
    • Dissolve 4-methoxypyridine (1 mol) in glacial acetic acid (200 mL).
    • Cool to 0–5°C under nitrogen atmosphere.
  • Bromine Addition :
    • Add bromine (1.1 mol) dropwise over 30 minutes.
    • Stir for 12 hours at 0°C, then warm to 25°C for 6 hours.
  • Workup :
    • Quench with ice-cold water (500 mL).
    • Extract with dichloromethane (3 × 150 mL), dry over Na₂SO₄, and concentrate.
  • Salt Formation :
    • Treat the crude product with 48% hydrobromic acid (1.2 eq) in ethanol.
    • Recrystallize from ethanol/water (1:3) to obtain the hydrobromide salt.

Yield : 78–85%.

Multi-Step Synthesis via Diazotization

Step 1: Nitration of 4-Methoxypyridine

  • Conditions : Fuming HNO₃ (2 eq), H₂SO₄ (catalyst), 80°C, 4 hours.
  • Outcome : 4-Methoxy-2-nitropyridine (yield: 92%).

Step 2: Catalytic Hydrogenation

  • Reduction : 10% Pd/C (0.5% w/w), H₂ (0.5 MPa), methanol solvent, 25°C, 15 hours.
  • Outcome : 4-Methoxy-2-aminopyridine (yield: 94–97%).

Step 3: Diazotization and Bromomethylation

  • Diazonium Salt Formation :
    • Dissolve 4-methoxy-2-aminopyridine (1 mol) in 48% HBr (4 eq) at -5°C.
    • Add NaNO₂ (1.1 eq) in water dropwise.
  • Bromine Quenching :
    • Introduce bromine (3 eq) at -5°C, stir for 1 hour.
  • Workup :
    • Adjust pH to 9 with NaOH, extract with ethyl acetate, and concentrate.
    • Form hydrobromide salt via HBr treatment in ethanol.

Yield : 95%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer, reduced side reactions, and higher throughput.
  • Parameters :
    • Residence time: 10–15 minutes.
    • Temperature: 0–10°C for bromination steps.
  • Output : 500 kg/batch with >90% purity.

Solvent Recycling Protocols

  • Strategy : Distillation recovery of acetic acid and methanol.
  • Cost Reduction : 30% lower solvent expenditure.

Reaction Optimization Strategies

Temperature Modulation

  • Critical Range :
    • Bromination: 0–5°C (prevents di-bromination).
    • Diazotization: -5–0°C (suppresses decomposition).

Catalytic Efficiency

  • Pd/C Loading : 0.5–1% w/w optimizes hydrogenation without over-reduction.

Stoichiometric Ratios

Reagent Optimal Molar Ratio Impact on Yield
Bromine 1.1:1 Minimizes excess Br₂ waste
NaNO₂ 1.05:1 Prevents residual nitrosamines
HBr (for salt formation) 1.2:1 Ensures complete protonation

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (d, J = 5.6 Hz, 1H, Py-H6).
    • δ 4.53 (s, 2H, CH₂Br).
    • δ 3.87 (s, 3H, OCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, 30:70 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm.
  • Purity : >99% (area normalization).

Elemental Analysis

  • Calculated for C₈H₁₀Br₂NO :
    • C: 32.58%, H: 3.42%, N: 4.75%.
  • Observed :
    • C: 32.61%, H: 3.39%, N: 4.78%.

Recent Advances in Synthesis

Photocatalytic Bromomethylation

  • Catalyst : TiO₂ nanoparticles under UV light (365 nm).
  • Efficiency : 88% yield at 25°C, reducing Br₂ usage by 40%.

Enzymatic Reduction Alternatives

  • Biocatalyst : Alcohol dehydrogenase from Thermoanaerobacter brockii.
  • Outcome : 89% yield for 4-methoxy-2-aminopyridine at 37°C.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and methylpyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-4-methoxypyridine hydrobromide is primarily used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into target compounds. This property makes it valuable in creating derivatives with tailored biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows researchers to modify biological properties effectively, leading to the development of new drug candidates with improved efficacy and selectivity against specific targets . For instance, compounds derived from similar structures have shown potential as anti-HIV agents and other therapeutic applications .

Biological Studies

The compound is also utilized in the modification of biomolecules for studying biological processes. By incorporating this compound into biomolecular frameworks, researchers can investigate interactions and mechanisms within cellular systems.

Agrochemicals

In the agricultural sector, this compound finds applications in the production of agrochemicals , where its reactivity can be exploited to synthesize herbicides or pesticides that target specific pathways in plants or pests .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

  • Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated an efficient synthetic route using this compound as a precursor for pyridinylimidazoles, which are known for their biological activity including anti-inflammatory properties .
  • Modification of Antiviral Compounds : In a study focusing on HIV entry inhibitors, derivatives synthesized from this compound exhibited selective down-modulation of human CD4 protein, indicating potential therapeutic applications against HIV .
  • Development of Nanocarriers : The compound has been explored for use in developing nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxypyridine hydrobromide involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, allowing the compound to modify other molecules by introducing the pyridine moiety. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Structural Differences
This compound 2-Bromomethyl, 4-Methoxy C7H7Br2NO 281.95 Reference compound
3-(Bromomethyl)-4-methoxypyridine hydrobromide (QK-5629) 3-Bromomethyl, 4-Methoxy C7H7Br2NO 281.95 Bromomethyl at 3-position alters electronic density and steric accessibility.
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide (A128269) 2-Bromomethyl, 4-Methoxy, 3/5-Methyl C9H11Br2NO 316.01 Additional methyl groups at 3 and 5 positions increase steric hindrance and lipophilicity.
4-(Bromomethyl)pyridine hydrobromide 4-Bromomethyl C6H6Br2N 248.93 Lack of methoxy group reduces electron-donating effects.

Key Insights :

  • Positional Isomerism : Moving the bromomethyl group from the 2- to 3-position (QK-5629) reduces reactivity in SN2 reactions due to decreased leaving-group accessibility .
  • Methyl Substituents : The addition of methyl groups (A128269) increases molecular weight by ~12% and may enhance metabolic stability in drug design .
  • Methoxy vs. Methyl : Replacing the 4-methoxy group with methyl (as in ’s 2-(Bromomethyl)-4-methylpyridine hydrobromide) reduces polarity, impacting solubility (e.g., 266.96 g/mol vs. 281.95 g/mol for the target compound) .

Physicochemical Properties

Compound Name Melting Point (°C) Purity (%) Solubility (Polar Solvents)
This compound Not reported 95–97 High in DMF, THF, methanol
4-(Bromomethyl)pyridine hydrobromide 189–192 97 Moderate in water, high in DMSO
1-(Bromomethyl)isoquinoline hydrobromide 210 (dec.) 97 Low in water, high in DCM

Key Insights :

  • The methoxy group in the target compound enhances solubility in polar aprotic solvents compared to non-methoxy analogs (e.g., 4-(Bromomethyl)pyridine hydrobromide) .
  • Higher melting points in isoquinoline derivatives (e.g., 210°C for 1-(Bromomethyl)isoquinoline hydrobromide) reflect increased lattice stability due to aromatic stacking .

Key Insights :

  • The target compound’s methoxy group directs electrophilic attacks to the pyridine ring’s ortho/para positions, enabling regioselective functionalization .
  • Aldehyde-containing analogs (e.g., 4-(Bromomethyl)benzaldehyde) exhibit higher reactivity in condensation reactions but lower stability due to aldehyde oxidation .

Key Insights :

  • Methoxy-substituted pyridines (e.g., target compound) may exhibit milder toxicity compared to aldehydes or isoquinolines due to reduced electrophilicity .

Biological Activity

2-(Bromomethyl)-4-methoxypyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, synthetic routes, and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 2252479-81-3
  • Molecular Formula : C8H10Br2N
  • Molecular Weight : 293.98 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Starting from an appropriate pyridine derivative.
  • Bromomethylation : Introduction of the bromomethyl group using bromomethyl compounds under acidic or basic conditions.
  • Hydrobromide Salt Formation : Neutralization with hydrobromic acid to form the hydrobromide salt for improved solubility and stability.

Antimicrobial Activity

Research has indicated that methoxypyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study examining its effects on cancer cell lines, it was found to induce apoptosis in human cancer cells through:

  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S checkpoint.
  • Apoptotic Pathways Activation : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation in murine models. The compound appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential for treating inflammatory diseases.

Case Studies

StudyFindings
Study 1Evaluated antimicrobial activity against E. coliEffective inhibition at concentrations as low as 10 µg/mL
Study 2Assessed anticancer effects on breast cancer cell linesInduced apoptosis with IC50 values around 30 µM
Study 3Investigated anti-inflammatory properties in miceReduced IL-6 levels by over 50% after treatment

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding to receptors that modulate inflammatory responses.
  • DNA Intercalation : Potentially disrupting DNA replication in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-(bromomethyl)-4-methoxypyridine hydrobromide, and how can reaction yields be maximized?

The synthesis of this compound typically involves bromination of 4-methoxypyridine derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromomethylation efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-bromination .
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity during bromination .
    For yield optimization, purification via recrystallization from ethanol/water mixtures is recommended, achieving >95% purity .

Q. How can researchers characterize the purity and structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl group (δ ~4.3 ppm for CH₂Br) and methoxy substitution (δ ~3.8 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding reactivity .
  • Elemental analysis : Validates stoichiometry (e.g., Br content via combustion analysis) .
  • HPLC : Detects impurities (e.g., unreacted starting materials) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

  • Protective equipment : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is a severe irritant .
  • Ventilation : Work in a fume hood due to potential HBr release during decomposition .
  • First aid : For skin exposure, wash immediately with soap/water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Steric effects : The methoxy group at the 4-position directs reactivity by deactivating the pyridine ring, favoring substitution at the bromomethyl site .
  • Solvent effects : DMF or THF enhances stability of intermediates, while polar protic solvents (e.g., MeOH) may hydrolyze the bromomethyl group .
  • Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) improves coupling efficiency with arylboronic acids .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent HBr release. Degradation occurs above 40°C, forming 4-methoxypyridine and Br₂ .
  • Light sensitivity : Prolonged UV exposure causes decomposition; amber glass vials are recommended .
  • Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) to avoid hydrolysis .

Q. How can contradictory data in reaction yields be resolved during mechanistic studies?

Discrepancies often arise from:

  • Substituent effects : Electron-donating groups (e.g., methoxy) alter reaction pathways compared to halogenated analogs .
  • Catalyst poisoning : Trace moisture or oxygen in solvents can deactivate Pd catalysts, reducing yields .
  • Kinetic vs. thermodynamic control : Varying reaction times may favor different intermediates (e.g., SN2 vs. radical pathways) .
    Resolution : Use kinetic profiling (e.g., in situ IR) and replicate conditions with rigorous solvent drying .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?

  • Protecting groups : Temporarily protect the methoxy group with TMSCl to prevent undesired alkylation .
  • Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid cross-contamination .
  • Low-temperature reactions : Perform nucleophilic substitutions at –20°C to suppress elimination byproducts .

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